4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid is a compound characterized by a thiazole ring substituted with a trifluoromethyl group and a carboxylic acid functional group. The compound is recognized for its potential applications in pharmaceutical chemistry and material science. Its chemical structure can be represented by the molecular formula and has a molecular weight of approximately 287.26 g/mol. The compound is classified under various categories, primarily as a pharmaceutical intermediate and a toxicological reference material, indicating its relevance in drug development and research.
The synthesis of 4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through condensation reactions. The trifluoromethyl group can be introduced via electrophilic aromatic substitution or by using trifluoromethylating agents.
Technical Details:
The molecular structure of 4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxylic acid features:
The structural formula can be denoted using SMILES notation as Cc1nc(sc1C(=O)O)c2ccc(cc2)C(F)(F)F
. The InChI representation is InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18)
.
4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid can undergo various chemical reactions:
Technical Details:
The mechanism of action for compounds like 4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxylic acid often involves:
Data from pharmacological studies suggest that such compounds may exhibit anti-inflammatory or anticancer properties, although specific mechanisms require further investigation.
Relevant data indicates that this compound exhibits significant reactivity due to its functional groups, which can be exploited in various synthetic applications.
4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid is primarily used in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4